molecular formula C6H10ClNO2 B1316117 Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride CAS No. 51827-12-4

Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride

Cat. No. B1316117
CAS RN: 51827-12-4
M. Wt: 163.6 g/mol
InChI Key: LDWTUXKKNIHFQG-UHFFFAOYSA-N
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Description

“Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate” is a chemical compound with the molecular formula C6H9NO2 . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . Pyrrole derivatives are frequently found in pharmaceutically active compounds and numerous natural products such as alkaloids, pheromone, steroids, chlorophyll, and heme .


Synthesis Analysis

A clean synthetic approach to access 2,5-dihydro-1H-pyrrole-2-carboxylates involves a two-component condensation reaction of ethyl pyruvate and aniline derivatives under catalyst-free and solvent-free conditions . The advantages of this method include practical simplicity, high atom economy, short reaction times, and good yields of the products .

Scientific Research Applications

Antimicrobial Applications

One study focused on the synthesis of novel pyrrole derivatives to evaluate their antimicrobial activities. The research synthesized a series of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives through various chemical reactions. These compounds showed significant antibacterial and antifungal activities, attributed to the presence of the heterocyclic ring structure. The introduction of a methoxy group in the compounds further increased their antimicrobial efficacy, providing a new template for designing therapeutic agents against microbial infections (Hublikar et al., 2019).

Organic Synthesis and Catalysis

Another application was found in the synthesis of pyrrole-2-carboxylic and pyrrole-2,5-dicarboxylic acid esters using iron-containing catalysts. This study achieved quantitative yields by reacting 1H-pyrrole with carbon tetrachloride and aliphatic alcohols in the presence of these catalysts. The research proposed a probable reaction mechanism and determined the rate constants and energies of activation for the reaction steps, highlighting the efficiency of iron catalysts in organic synthesis (Khusnutdinov et al., 2010).

Supramolecular Chemistry

Research into the self-assembly of supramolecular structures utilized pyrrole-2-carboxylate derivatives. Two specific derivatives were synthesized and their assembly into hexagonal and grid structures was observed. This study discovered a novel supramolecular synthon of the pyrrole-2-carbonyl dimer, demonstrating its robustness through density functional calculations. The findings suggest potential applications in crystal engineering for the development of advanced materials (Yin & Li, 2006).

properties

IUPAC Name

methyl 2,5-dihydro-1H-pyrrole-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2.ClH/c1-9-6(8)5-3-2-4-7-5;/h2-3,5,7H,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWTUXKKNIHFQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C=CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585131
Record name Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride

CAS RN

51827-12-4
Record name Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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